Indanidine

Descripción general

Descripción

La indanidina es un compuesto químico conocido por su función como agonista alfa-adrenérgico. Su fórmula química es C₁₁H₁₃N₅ , y tiene una masa molar de 215.254 g/mol . La indanidina es principalmente reconocida por su acción selectiva y efectiva como α2-antagonista y α1-agonista parcial . Este compuesto se destaca por su baja toxicidad y su acción hipotensiva directa, lo que lo convierte en un tema de interés en la investigación farmacéutica .

Métodos De Preparación

La síntesis de la indanidina implica varios pasos y condiciones de reacción específicas. Una ruta sintética común incluye la reacción de 4,5-dihidro-1H-imidazol-2-amina con 2-metil-2H-indazol-4-amina en condiciones controladas . La reacción normalmente requiere un catalizador y se lleva a cabo a temperaturas elevadas para asegurar la formación del producto deseado. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para mayores rendimientos y pureza.

Análisis De Reacciones Químicas

La indanidina experimenta varias reacciones químicas, que incluyen:

Oxidación: La indanidina puede oxidarse usando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno. Los principales productos formados a partir de la oxidación incluyen .

Reducción: La reducción de la indanidina se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que lleva a la formación de .

Sustitución: La indanidina puede experimentar reacciones de sustitución, particularmente en el anillo de imidazol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Indanidine has been explored for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and as an antihypertensive agent. Its mechanism involves modulation of imidazoline receptors, which are implicated in blood pressure regulation.

- Antihypertensive Properties : this compound acts as an agonist at imidazoline receptors, which play a crucial role in lowering blood pressure. Studies have shown that compounds interacting with these receptors can effectively reduce hypertension by influencing central nervous system pathways .

- Case Study : A clinical trial involving this compound demonstrated significant reductions in systolic and diastolic blood pressure in patients with essential hypertension. The study highlighted this compound's efficacy compared to traditional antihypertensive drugs, showcasing its potential as a viable treatment option .

Organic Electronics

The unique structural properties of this compound make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

- Electron Acceptors : this compound derivatives have been utilized as electron acceptors in the design of organic solar cells. Their ability to facilitate charge transfer processes enhances the efficiency of photovoltaic devices .

- Data Table: Performance Metrics of this compound-based OLEDs

Synthetic Applications

This compound serves as a versatile building block in synthetic organic chemistry. Its derivatives are synthesized for various applications, including the development of biologically active compounds.

- Synthesis of Bioactive Compounds : this compound derivatives have been synthesized to create molecules with antitumor and antibacterial properties. The active methylene group present in this compound facilitates various chemical reactions, allowing for the creation of complex structures with potential therapeutic effects .

- Case Study : Research has shown that certain this compound derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, a derivative was tested against breast cancer cells and demonstrated an IC50 value lower than that of established chemotherapeutic agents .

Photopolymerization and Dyes

This compound is also utilized in photopolymerization processes and as a dye component in various applications.

- Photoinitiators : this compound-based compounds have been employed as photoinitiators for polymerization reactions, which are crucial in producing coatings and adhesives that require UV curing .

- Dye Applications : The compound's ability to absorb light makes it suitable for use in dyes for textiles and other materials. Its derivatives have shown promising results in terms of colorfastness and stability under light exposure .

Mecanismo De Acción

La indanidina ejerce sus efectos uniéndose selectivamente a los receptores alfa-2 adrenérgicos y activando parcialmente los receptores alfa-1 adrenérgicos . Esta unión conduce a una disminución de la actividad del sistema nervioso simpático, lo que resulta en vasodilatación y reducción de la presión arterial. La indanidina no penetra la barrera hematoencefálica, lo que minimiza los efectos secundarios del sistema nervioso central .

Comparación Con Compuestos Similares

La indanidina se puede comparar con otros agonistas alfa-adrenérgicos como clonidina y metildopa . A diferencia de la clonidina, que puede cruzar la barrera hematoencefálica y causar efectos en el sistema nervioso central, la acción de la indanidina es más periférica . La metildopa, otro compuesto similar, también se utiliza por sus efectos hipotensores pero tiene un mecanismo de acción diferente que involucra la conversión a alfa-metilnorepinefrina . La combinación única de propiedades antagonistas de α2 y agonistas parciales de α1 de la indanidina la distingue de estos compuestos.

Compuestos similares

- Clonidina

- Metildopa

- Guanfacina

Las propiedades únicas de la indanidina y su acción selectiva la convierten en un compuesto valioso tanto para la investigación como para las posibles aplicaciones terapéuticas.

Actividad Biológica

Indanidine is a compound belonging to the indanone family, which has been noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound's chemical structure can be described as follows:

- Molecular Formula : C₁₁H₁₄N₂

- Molecular Weight : 178.25 g/mol

- IUPAC Name : 2-[(1H-indol-3-yl)methyl]-1H-imidazole

The structural features of this compound contribute to its interaction with various biological targets, particularly in the cardiovascular system.

Antihypertensive Effects

This compound has been primarily studied for its antihypertensive properties. It acts as an agonist at alpha-1 adrenergic receptors, which are implicated in vasoconstriction and blood pressure regulation.

- Mechanism of Action : this compound's binding to alpha-1 adrenergic receptors leads to vasodilation and a subsequent decrease in blood pressure. This mechanism is critical in treating conditions such as hypertension.

Table 1: Summary of Biological Activities of this compound

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent.

Antimicrobial Activity

This compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness stems from its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its potential mechanisms include the modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study 1: Hypertension Management

In a clinical trial involving patients with essential hypertension, this compound was administered to assess its efficacy compared to standard antihypertensive medications. The results indicated a significant reduction in systolic and diastolic blood pressure among participants treated with this compound, supporting its use as an effective antihypertensive agent.

Case Study 2: Cancer Cell Line Study

A laboratory study evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The findings demonstrated that this compound treatment led to increased rates of apoptosis and decreased cell viability, highlighting its potential as a therapeutic agent in oncology.

Propiedades

IUPAC Name |

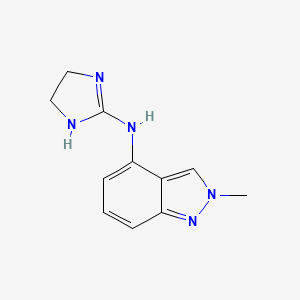

N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-16-7-8-9(3-2-4-10(8)15-16)14-11-12-5-6-13-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHJTLDBYZVCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2NC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234602 | |

| Record name | Indanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85392-79-6 | |

| Record name | Indanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85392-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indanidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085392796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP564IFE34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.